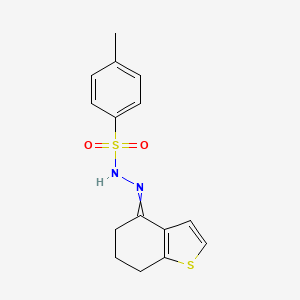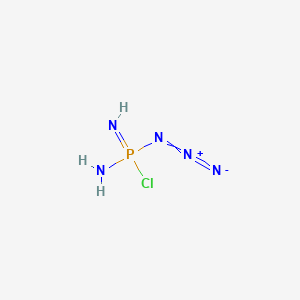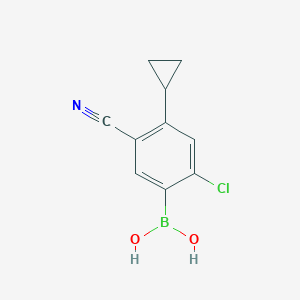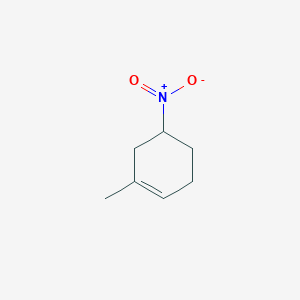![molecular formula C16H15BrFN3O2 B14075717 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)
5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyridine and pyrrole rings. The compound is further substituted with a bromo group, a fluoro-methoxyphenyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the bromo, fluoro, and methoxy substituents, and finally the carboxamide group. Common synthetic routes may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The bromo group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS). The fluoro and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.
Formation of the Carboxamide Group: This can be achieved through amidation reactions involving the corresponding carboxylic acid or its derivatives and an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the target and the context of the study.
類似化合物との比較
Similar Compounds
- 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-1H-indole-2-carboxamide
- 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxamide
Uniqueness
The uniqueness of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide lies in its specific substitution pattern and the presence of the pyrrolo[2,3-b]pyridine core. This structure imparts unique chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H15BrFN3O2 |
|---|---|
分子量 |
380.21 g/mol |
IUPAC名 |
5-bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxamide |
InChI |
InChI=1S/C16H15BrFN3O2/c1-23-14-5-10(4-13(18)7-14)8-20-16(22)21-3-2-11-6-12(17)9-19-15(11)21/h4-7,9H,2-3,8H2,1H3,(H,20,22) |
InChIキー |
AUJXYEVYBPFURV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CNC(=O)N2CCC3=C2N=CC(=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)


![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)


![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
